4-bromo-N,2-dihydroxybenzamide
Overview
Description
4-Bromo-N,2-dihydroxybenzamide is a compound that has been the subject of various studies due to its interesting chemical and biological properties. While the provided papers do not directly discuss 4-bromo-N,2-dihydroxybenzamide, they do provide insights into related compounds that can help us understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related bromobenzamide derivatives has been reported in several studies. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, indicating a method that could potentially be adapted for the synthesis of 4-bromo-N,2-dihydroxybenzamide . Additionally, the synthesis of a CCR5 antagonist involved the preparation of a bromo derivative using bromination reactions, which could be relevant to the synthesis of 4-bromo-N,2-dihydroxybenzamide .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of various bromobenzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs in the monoclinic system . Similarly, the crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was stabilized by various intramolecular and intermolecular interactions . These studies suggest that 4-bromo-N,2-dihydroxybenzamide may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of bromobenzamide derivatives has been explored in the context of photosynthesis inhibition, where the inhibitory efficiency was found to depend on the compound's lipophilicity and the electronic properties of substituents . Another study reported the formation of a bromonium ylide as a key intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which could be relevant to understanding the reactivity of 4-bromo-N,2-dihydroxybenzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzamide derivatives have been characterized through various spectroscopic methods. Vibrational spectroscopy, DFT calculations, and Hirshfeld analysis were used to study the properties of a hydrazone Schiff base compound . Additionally, the antibacterial properties of 4-bromobenzohydrazide derivatives were evaluated, and their structures were determined by spectroscopic methods . These studies provide a foundation for predicting the properties of 4-bromo-N,2-dihydroxybenzamide.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Mehta (2013) in the field of organic chemistry synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, including 4-bromo-N,2-dihydroxybenzamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential application of 4-bromo-N,2-dihydroxybenzamide in antimicrobial research (Mehta, 2013).
Crystallography and Molecular Interactions
Tothadi, Joseph, and Desiraju (2013) conducted research on the crystal structures of 4-bromobenzamide, a closely related compound, with dicarboxylic acids. This research provides insights into halogen interactions and the design of cocrystals, which are crucial for understanding the molecular interactions and crystal engineering of compounds like 4-bromo-N,2-dihydroxybenzamide (Tothadi, Joseph, & Desiraju, 2013).
Antidiabetic Effects
A compound structurally similar to 4-bromo-N,2-dihydroxybenzamide, named SN158, was investigated by Jung et al. (2017) for its antidiabetic effects through PPARα/γ dual activation. This study suggests the potential utility of related compounds in treating type 2 diabetes and associated metabolic disorders (Jung et al., 2017).
Pharmacokinetics and Bioavailability
Lücker et al. (1983) studied the pharmacokinetics and bioavailability of bromopride, which contains a similar bromobenzamide structure. This research provides foundational knowledge on the absorption and metabolism of bromobenzamide derivatives, relevant to understanding the pharmacokinetics of 4-bromo-N,2-dihydroxybenzamide (Lücker et al., 1983).
Antioxidant Potential
Li et al. (2012) isolated new bromophenol compounds, structurally related to 4-bromo-N,2-dihydroxybenzamide, from the marine red alga Rhodomela confervoides. These compounds displayed potent radical scavenging activity, suggesting the potential antioxidant applications of similar compounds (Li et al., 2012).
Metabolism and Environmental Impact
A study by McBride, Kenny, and Stalker (1986) focused on the metabolism of bromoxynil, which shares structural similarities with 4-bromo-N,2-dihydroxybenzamide. This research provides insights into the environmental impact and biodegradation of bromobenzamides (McBride, Kenny, & Stalker, 1986).
properties
IUPAC Name |
4-bromo-N,2-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSXAMKHIADTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495710 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,2-dihydroxybenzamide | |
CAS RN |
61799-79-9 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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